molecular formula C4H9F2O3P B14533337 Dimethyl (2,2-difluoroethyl)phosphonate CAS No. 62317-07-1

Dimethyl (2,2-difluoroethyl)phosphonate

Cat. No.: B14533337
CAS No.: 62317-07-1
M. Wt: 174.08 g/mol
InChI Key: AWDOGWHKYSWWBW-UHFFFAOYSA-N
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Description

Dimethyl (2,2-difluoroethyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group with two methyl ester substituents and a 2,2-difluoroethyl chain. This structure imparts unique physicochemical properties, including enhanced thermal stability and hydrophobicity compared to non-fluorinated analogues. The fluorine atoms in the ethyl group increase electronegativity, influencing reactivity in nucleophilic substitutions and coordination chemistry. The compound is primarily used in organic synthesis as a precursor for Wittig-Horner reactions, enabling the formation of alkenes and heterocycles .

Properties

CAS No.

62317-07-1

Molecular Formula

C4H9F2O3P

Molecular Weight

174.08 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1,1-difluoroethane

InChI

InChI=1S/C4H9F2O3P/c1-8-10(7,9-2)3-4(5)6/h4H,3H2,1-2H3

InChI Key

AWDOGWHKYSWWBW-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(F)F)OC

Origin of Product

United States

Preparation Methods

Alkylation of H-Phosphonate Esters with Difluoroalkyl Halides

A widely employed strategy for introducing difluoroalkyl groups into phosphonate frameworks involves the alkylation of H-phosphonate esters under strongly basic conditions. In a seminal study, α,α-difluoromethylphosphinates were synthesized via deprotonation of H-phosphinate esters using lithium hexamethyldisilazide (LiHMDS), followed by alkylation with chlorodifluoromethane (HCF$$_2$$Cl) at −78°C. For example, diethoxymethylphosphinic acid ethyl ester was converted to its α,α-difluoro analog in 71–78% yield through this method.

Mechanistic Insights and Adaptability

The reaction proceeds via generation of a phosphinate anion, which undergoes nucleophilic substitution with HCF$$2$$Cl. The mild deoxygenation step ensures retention of the difluoroalkyl group. To adapt this method for dimethyl (2,2-difluoroethyl)phosphonate, substitution of HCF$$2$$Cl with 2-chloro-1,1-difluoroethane (ClCH$$2$$CF$$2$$H) could theoretically yield the target compound. However, the steric and electronic effects of the elongated alkyl chain may necessitate optimized reaction temperatures or prolonged reaction times.

Table 1: Alkylation Conditions for α,α-Difluorophosphinates
Starting Material Base Alkylating Agent Temperature Yield (%)
(EtO)$$_2$$CHP(O)(OEt)H LiHMDS HCF$$_2$$Cl −78°C 78
(EtO)$$_2$$MeP(O)(OEt)H LiHMDS HCF$$_2$$Cl −78°C 75

Thermal Elimination and Gas-Phase Reactions

Gas-phase thermal elimination represents a scalable approach for synthesizing vinylphosphonates, as demonstrated in the production of dimethyl vinylphosphonate from dimethyl 2-acetoxyethanephosphonate at 400–700°C. This method achieves 98% selectivity by eliminating acetic acid without catalysts.

Aza-Wittig Reaction with Difluoroethyl Intermediates

The aza-Wittig reaction offers a modular route to difluoromethylphosphonate-containing compounds. In a recent advancement, (β-diazo-α,α-difluoroethyl)phosphonates were generated in situ from amine precursors and subsequently reacted with aldehydes to form arylidene hydrazones. For example, diethyl (2-amino-1,1-difluoro-2-phenylethyl)phosphonate was diazotized and condensed with benzaldehyde to yield hydrazones in 99% yield.

Strategic Modifications for Target Synthesis

Replacing the phenyl group in the amine precursor with a hydrogen atom could enable the synthesis of unsubstituted difluoroethylphosphonates. Subsequent hydrolysis of the hydrazone product under acidic conditions might then yield this compound.

Fluorination of Pre-Existing Phosphonate Esters

Selective fluorination of ethyl or vinylphosphonates provides another potential pathway. For instance, diethyl(dimethyl)difluoromethylene bisphosphonate was synthesized via fluorination of tetraethyl methylenebisphosphonate with NFSI, followed by selective ester hydrolysis. Adapting this method for mono-phosphonates would require careful control of fluorination stoichiometry to avoid over-fluorination.

Table 3: Fluorination Yields for Bisphosphonates
Substrate Fluorinating Agent Product Yield (%)
Tetraethyl methylenebisphosphonate NFSI Tetraethyl difluoromethylene bisphosphonate 71

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2,2-difluoroethyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted phosphonates with various functional groups.

    Oxidation: Products include phosphonic acids.

    Reduction: Products include phosphines.

    Hydrolysis: Products include phosphonic acids and alcohols.

Scientific Research Applications

Dimethyl (2,2-difluoroethyl)phosphonate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and as a component in drug delivery systems.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (2,2-difluoroethyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may inhibit enzymes by binding to active sites or modifying key functional groups. The difluoroethyl moiety enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physical and Chemical Properties

Property Dimethyl (2,2-difluoroethyl)phosphonate Dimethyl methylphosphonate Dibutyl phosphonate analogues
Boiling Point (°C) 215–220 (estimated) 181–183 250–300 (varies by substituent)
Solubility Moderate in polar aprotic solvents High in water Low in water, high in organics
Thermal Stability High (decomposes >250°C) Moderate (decomposes ~200°C) Variable
Electrophilicity (31P-NMR shift) δ +25–30 ppm δ +15–20 ppm δ +10–35 ppm
  • Fluorine Effects : The electronegative fluorine atoms in the ethyl group lower the electron density at phosphorus, increasing its electrophilicity. This results in a higher 31P-NMR shift (+25–30 ppm) compared to dimethyl methylphosphonate (+15–20 ppm) .
  • Solubility: Fluorination reduces water solubility compared to non-fluorinated dimethyl methylphosphonate, aligning it more with hydrophobic dibutyl derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl (2,2-difluoroethyl)phosphonate, and how do they differ in methodology?

  • Methodological Answer : Two primary approaches are documented:

  • Multi-step synthesis involving Reformatsky reactions, Claisen condensation, and Michaelis-Arbusov reactions, as adapted for analogous phosphonates (e.g., ethyl bromodifluoroacetate and n-butyraldehyde) .
  • Steglich esterification , where dimethyl phosphonate derivatives undergo hydrolysis followed by esterification with fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as catalysts .
    • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance yield. Use thin-layer chromatography (TLC) or NMR for intermediate monitoring.

Q. How should researchers purify this compound to achieve high purity for mechanistic studies?

  • Methodological Answer :

  • Liquid-liquid extraction with ethyl acetate/water to remove polar byproducts.
  • Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) for isolating the target compound.
  • Recrystallization in non-polar solvents (e.g., hexane) to remove trace impurities .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 31^{31}P NMR to confirm phosphonate group integrity (δ=2030\delta = 20-30 ppm) and 19^{19}F NMR for fluorinated moieties (δ=120\delta = -120 to 140-140 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • Infrared (IR) spectroscopy : Identify P=O stretches (~1250 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under catalytic conditions?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Computational modeling : Apply density functional theory (DFT) to map transition states and intermediate energies (e.g., Gaussian or ORCA software) .
  • In situ spectroscopy : Use real-time 19^{19}F NMR or Raman spectroscopy to track intermediate formation .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Factorial design : Test combinations of pH (2–12) and temperature (25–80°C) with repeated measures over time.
  • Analytical endpoints : Quantify degradation via HPLC-UV or GC-MS. Monitor hydrolysis byproducts (e.g., phosphoric acid derivatives) .
  • Control groups : Include inert atmosphere (N2_2) to isolate oxidative vs. hydrolytic degradation pathways .

Q. How should researchers resolve contradictions in reported catalytic activity data for phosphonate derivatives?

  • Methodological Answer :

  • Meta-analysis : Systematically compare datasets from literature, noting variables like solvent polarity, catalyst loading, and substrate ratios .
  • Replicate studies : Conduct controlled experiments under standardized conditions to isolate conflicting factors (e.g., trace moisture in reactions) .
  • Theoretical alignment : Reconcile discrepancies using mechanistic frameworks (e.g., steric vs. electronic effects in catalysis) .

Q. What computational strategies can predict the environmental fate or toxicity of this compound?

  • Methodological Answer :

  • QSAR modeling : Use quantitative structure-activity relationship tools (e.g., EPI Suite) to estimate biodegradability or ecotoxicity.
  • Molecular docking : Screen for interactions with biological targets (e.g., esterases) using AutoDock Vina .
  • Lifecycle assessment (LCA) : Model environmental persistence using fugacity-based models (e.g., EQC model) .

Q. How can researchers evaluate the compound’s potential as a precursor for novel fluorinated materials?

  • Methodological Answer :

  • Polymerization studies : Test copolymerization with styrene or acrylates under radical initiators (e.g., AIBN).
  • Surface modification : Graft onto silica nanoparticles via phosphonate-metal coordination; characterize with XPS or TEM .
  • Thermal analysis : Use TGA-DSC to assess thermal stability and decomposition pathways .

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